3-Fluorophenylaceton

Übersicht

Beschreibung

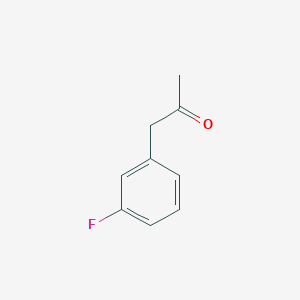

3-Fluorophenylacetone: is an organic compound with the molecular formula C₉H₉FO. It is a clear yellow-green liquid that is soluble in chloroform and ethyl acetate . This compound is used in various chemical syntheses, particularly in the preparation of optically active cyanohydrins and chiral amines .

Wissenschaftliche Forschungsanwendungen

3-Fluorophenylaceton wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in:

Chemie: Als Vorläufer bei der Synthese von Amphetaminen und anderen komplexen organischen Molekülen.

Biologie: Bei der Untersuchung enzymkatalysierter Reaktionen und Stoffwechselwege.

Medizin: Als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen.

Industrie: In der Produktion von Feinchemikalien und als Reagenz in verschiedenen industriellen Prozessen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als Vorläufer in verschiedenen chemischen Reaktionen. Es wirkt als Zwischenprodukt, das weiteren Transformationen unterliegt, um die gewünschten Produkte zu liefern. Die beteiligten molekularen Ziele und Pfade hängen von den spezifischen Reaktionen ab, an denen es beteiligt ist .

Wirkmechanismus

Target of Action

3-Fluorophenylacetone is primarily used in research and development . It is a precursor in the synthesis of amphetamines , which are central nervous system stimulants that increase the release of certain neurotransmitters in the brain. Therefore, the primary targets of 3-Fluorophenylacetone, when used as a precursor in amphetamine synthesis, are likely to be the neurotransmitter systems in the brain.

Biochemical Pathways

3-Fluorophenylacetone is involved in the synthesis of optically active cyanohydrins and is a reactant in chiral amine synthesis . These biochemical pathways can lead to the production of various biologically active compounds, including amphetamines.

Pharmacokinetics

It is known to be soluble in chloroform and ethyl acetate , suggesting that it may have good bioavailability due to its solubility in these organic solvents. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Action Environment

The action, efficacy, and stability of 3-Fluorophenylacetone can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed and dry environment . Furthermore, its reactivity and stability might be affected by factors such as pH, presence of other chemicals, and light exposure.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine übliche Methode zur Synthese von 3-Fluorophenylaceton besteht in der Bromierung von 3-Fluortoluol, gefolgt von einer Reaktion mit Nickel in 1,2-Dimethoxyethan bei 85 °C . Eine andere Methode beinhaltet die Verwendung von Phenylacetat und Fluorwasserstoff als Ausgangsstoffe .

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Fluorophenylaceton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln werden häufig verwendet.

Hauptprodukte:

Oxidation: 3-Fluorphenylessigsäure.

Reduktion: 3-Fluorphenylethanol.

Substitution: Verschiedene substituierte Phenylacetone, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Phenylaceton

- 4-Fluorophenylaceton

- 2-Fluorophenylaceton

Vergleich: 3-Fluorophenylaceton ist aufgrund des Vorhandenseins eines Fluoratoms an der dritten Position am Phenylring einzigartig. Dieses Fluoratom kann die Reaktivität der Verbindung und die Art der Reaktionen, die sie eingeht, beeinflussen. Im Vergleich zu Phenylaceton kann das fluorierte Derivat unterschiedliche physikalische und chemische Eigenschaften aufweisen, wie z. B. Siedepunkt, Löslichkeit und Reaktivität .

Biologische Aktivität

3-Fluorophenylacetone (CAS 1737-19-5) is an organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural properties. This article delves into the biological activity of 3-fluorophenylacetone, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₉FO

- Molecular Weight : 152.17 g/mol

- Structure : The compound features a fluorine atom attached to a phenyl ring adjacent to an acetone moiety, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

3-Fluorophenylacetone exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that 3-fluorophenylacetone and its derivatives possess antimicrobial activity against various pathogens. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane penetration and efficacy against bacteria and fungi .

- Anticancer Potential : Research indicates that 3-fluorophenylacetone can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have been evaluated for their antiproliferative effects on hepatocellular carcinoma and breast cancer cell lines, showing IC₅₀ values ranging from 1.3 to 9.5 μM . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can significantly alter potency.

Case Studies

-

Antiproliferative Activity :

- A study evaluated the effects of various substituted phenylacetones on cancer cell lines. The results demonstrated that compounds with a 3-fluoro substitution exhibited moderate to good antiproliferative activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines, with IC₅₀ values indicating effective inhibition of cell growth .

-

Antimicrobial Studies :

- In a comparative analysis of metal complexes derived from 3-fluorophenylacetone, it was noted that these complexes displayed enhanced antibacterial and antifungal activities compared to the parent ligand. This increase in bioactivity was attributed to the chelation effect of metal ions, which may facilitate better interaction with microbial targets .

Data Table: Biological Activity Summary

| Activity Type | Target | IC₅₀ Value (μM) | Notes |

|---|---|---|---|

| Antiproliferative | Huh7 (Hepatocellular) | 1.3 - 9.5 | Effective against liver cancer cells |

| Antiproliferative | MCF7 (Breast Cancer) | ≥20 | Less effective compared to Huh7 |

| Antimicrobial | Various Bacteria/Fungi | Variable | Enhanced activity in metal complexes |

Synthesis and Derivatives

The synthesis of 3-fluorophenylacetone can be achieved through several methods, including Friedel-Crafts acylation and other organic transformations. The introduction of different substituents on the phenyl ring has been shown to modulate its biological activity significantly, allowing for tailored therapeutic applications.

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPYXSRCQVABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169646 | |

| Record name | 3-Fluorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-19-5 | |

| Record name | 3-Fluorophenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.